

# Dalpiciclib Hydrochloride: A Technical Overview of its Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Dalpiciclib, also known as SHR6390, is a potent and highly selective second-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is an orally administered small molecule that plays a crucial role in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This technical guide provides an in-depth look at the available structural information for **Dalpiciclib hydrochloride** and its well-established mechanism of action. While a public entry in the Protein Data Bank (PDB) for the single-crystal structure of **Dalpiciclib hydrochloride** is not available, this document consolidates the existing crystallographic data from patent literature and details its molecular function.

# **Physicochemical Properties of Dalpiciclib**

Dalpiciclib is a synthetic organic compound with the following chemical properties:



| Property         | Value                                                                                                 |
|------------------|-------------------------------------------------------------------------------------------------------|
| Chemical Formula | C25H30N6O2                                                                                            |
| Molecular Weight | 446.55 g/mol                                                                                          |
| IUPAC Name       | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperidin-4-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
| CAS Number       | 1637781-04-4                                                                                          |

## **Crystallographic Data**

To date, the single-crystal X-ray structure of **Dalpiciclib hydrochloride** has not been deposited in the Protein Data Bank. However, patent literature discloses X-ray powder diffraction (XRPD) data for a crystalline form of **Dalpiciclib hydrochloride**. XRPD is a powerful technique used to characterize the crystalline nature of a solid material. The following table summarizes the characteristic peaks from the XRPD pattern of a crystalline form of **Dalpiciclib hydrochloride**.

Table 1: X-ray Powder Diffraction (XRPD) Data for Crystalline Dalpiciclib Hydrochloride



| θ (degrees) (±0.2°) |
|---------------------|
| .3                  |
| 0.7                 |
| 5.5                 |
| 5.6                 |
| 6.6                 |
| 6.9                 |
| 9.3                 |
| 0.0                 |
| 4.0                 |
| 5.1                 |
| 5.9                 |
| 7.9                 |

Data sourced from patent WO2023249974A2. The patent characterizes a crystalline compound of SHR6390 (Dalpiciclib) hydrochloride.

## **Experimental Protocols**

General Methodology for X-ray Powder Diffraction (XRPD) of a Small Molecule Pharmaceutical

The following describes a general experimental protocol for obtaining XRPD data for a small molecule compound like **Dalpiciclib hydrochloride**. The specific parameters used to obtain the data in Table 1 are not detailed in the source patent, but the principles outlined here are standard in the field.

1. Sample Preparation: A small amount of the crystalline **Dalpiciclib hydrochloride** powder is gently packed into a sample holder. The surface of the powder is carefully flattened to ensure a uniform and level surface for analysis.



- 2. Instrument Setup: An X-ray diffractometer equipped with a copper X-ray source (Cu K $\alpha$  radiation,  $\lambda \approx 1.54$  Å) is typically used. The instrument is calibrated using a standard reference material.
- 3. Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (θ). A detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ). Data is typically collected over a 2θ range of 5° to 40° with a defined step size and collection time per step.
- 4. Data Analysis: The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are analyzed to provide a fingerprint of the crystalline structure.

## Mechanism of Action: Inhibition of the Cell Cycle

Dalpiciclib exerts its anti-cancer effects by selectively inhibiting CDK4 and CDK6. These kinases are key regulators of the cell cycle, specifically the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[2]

The following table summarizes the inhibitory potency of Dalpiciclib against its primary targets.

Table 2: In Vitro Inhibitory Activity of Dalpiciclib

| Target | IC50 (nM) |
|--------|-----------|
| CDK4   | 12.4      |
| CDK6   | 9.9       |

IC<sub>50</sub> (half maximal inhibitory concentration) values indicate the concentration of Dalpiciclib required to inhibit 50% of the kinase activity in a cell-free assay.[1]

The mechanism of action of Dalpiciclib is centered on the retinoblastoma (Rb) protein, a key tumor suppressor. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for entry into the S phase.

The signaling pathway is as follows:



- In response to mitogenic signals, Cyclin D is synthesized and forms a complex with CDK4 or CDK6.
- The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.
- Phosphorylation of Rb causes it to release the E2F transcription factors.
- Free E2F then activates the transcription of genes required for DNA replication and cell cycle progression, leading to cell division.

Dalpiciclib, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb.[2] This maintains Rb in its active, E2F-bound state, thereby arresting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells.[2]

# Signaling Pathway and Experimental Workflow Visualization



Click to download full resolution via product page

Caption: Mechanism of action of Dalpiciclib in the cell cycle.



## Conclusion

Dalpiciclib is a highly selective and potent inhibitor of CDK4 and CDK6 that has demonstrated significant clinical efficacy in the treatment of HR+/HER2- breast cancer. While a publicly available single-crystal structure in the PDB is currently lacking, crystallographic data in the form of XRPD patterns confirm its crystalline nature. The well-elucidated mechanism of action, centered on the inhibition of the Rb phosphorylation pathway, provides a clear rationale for its therapeutic use. Further structural studies, particularly co-crystallization with its target kinases, would provide deeper insights into its specific binding interactions and could aid in the development of future generations of CDK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A phase 1 study of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dalpiciclib Isethionate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Dalpiciclib Hydrochloride: A Technical Overview of its Structure and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-crystal-structure-pdb]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com